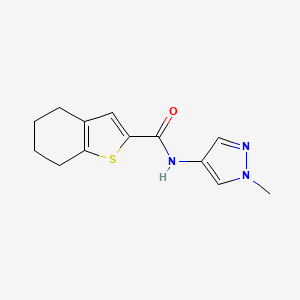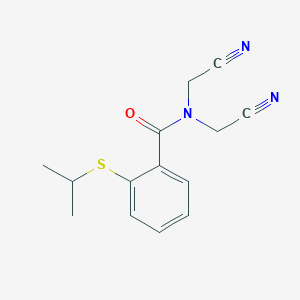
N-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.09358328 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
- The compound has been investigated within the context of synthesizing various heterocyclic derivatives. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized, leading to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the compound's utility in generating a diverse array of heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).
Functionalization Reactions
- Research has also explored the functionalization reactions of related compounds, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives through reactions with various amines. This highlights the compound's role in synthesizing structurally diverse molecules with potential biological activities (Yıldırım et al., 2005).
Spectral Characterization and Structural Studies
- Spectral characterization and X-ray crystal structure studies of novel pyrazole derivatives have been conducted, providing insights into the molecular geometry and electronic structures of these compounds. This research is crucial for understanding the physicochemical properties and potential applications of these molecules in drug design and materials science (Kumara et al., 2018).
Antagonist Interactions with Biological Targets
- Studies have also investigated the molecular interactions of similar compounds with biological targets, such as the CB1 cannabinoid receptor. These studies are pivotal in drug discovery efforts, particularly in identifying compounds with potential therapeutic benefits or understanding the molecular basis of drug-receptor interactions (Shim et al., 2002).
Synthesis of Antitumor Agents
- The synthesis and evaluation of benzothiazole derivatives, including compounds structurally related to the query molecule, have demonstrated potent antitumor activities. This underscores the potential of these molecules in developing new cancer therapies (Yoshida et al., 2005).
Fluorescent Sensing and Photocatalysis
- Molybdate-based metal–organic complexes containing bis-pyrazole-bis-amide ligands have been studied for their fluorescent sensing and photocatalytic performance. This research indicates the potential of such compounds in environmental monitoring and degradation of pollutants (Wang et al., 2020).
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-16-8-10(7-14-16)15-13(17)12-6-9-4-2-3-5-11(9)18-12/h6-8H,2-5H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWHDHANRNZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)
![3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)

![(5E)-3-ethyl-5-[(9-oxofluoren-3-yl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B4620640.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)
![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)

![Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone](/img/structure/B4620681.png)


![N'-(3,5-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4620693.png)
![N-cyclohexyl-2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4620704.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
![(6E)-6-[[3-chloro-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)
